1-(3-Bromophenyl)-5-methyl-1,4-diazepane
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Overview
Description
1-(3-Bromophenyl)-5-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromophenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the diazepane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include de-brominated compounds and reduced diazepane derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane ring can also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline
- 3-(3-Bromophenyl)propionic acid
- 1-(3-Bromophenyl)-heliamine
Uniqueness
1-(3-Bromophenyl)-5-methyl-1,4-diazepane is unique due to its specific combination of a bromophenyl group and a diazepane ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the diazepane ring can enhance the compound’s ability to interact with biological membranes, while the bromophenyl group can provide specific binding interactions with enzymes and receptors .
Properties
Molecular Formula |
C12H17BrN2 |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H17BrN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3 |
InChI Key |
LAPZQCGZQAYCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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